molecular formula C9H19NO2 B8727266 N-(2,2-dimethoxyethyl)cyclopentanamine

N-(2,2-dimethoxyethyl)cyclopentanamine

Cat. No.: B8727266
M. Wt: 173.25 g/mol
InChI Key: WYBPAJYFPAUEJR-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)cyclopentanamine is a secondary amine featuring a cyclopentane ring linked to a dimethoxyethyl group via a nitrogen atom. The dimethoxyethyl group contributes to its electronic and steric profile, influencing reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)cyclopentanamine

InChI

InChI=1S/C9H19NO2/c1-11-9(12-2)7-10-8-5-3-4-6-8/h8-10H,3-7H2,1-2H3

InChI Key

WYBPAJYFPAUEJR-UHFFFAOYSA-N

Canonical SMILES

COC(CNC1CCCC1)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents on the cyclopentane ring or the ethylamine side chain. These variations impact physicochemical properties, reactivity, and biological activity:

Compound Name Substituents Molecular Formula Key Features Reference
N-(2,2-Dimethoxyethyl)cyclopentanamine 2,2-dimethoxyethyl C9H19NO2 Dimethoxy group enhances solubility; potential precursor for cyclization
(R)-2,2-Dimethyl-N-(1-phenylethyl)cyclopentanamine 2,2-dimethyl, phenylethyl C15H23N Chiral centers influence stereoselectivity; 60% synthetic yield
N-[(2-Chloro-6-ethoxyquinolin-3-yl)methyl]cyclopentanamine Chloro-ethoxyquinoline C18H22ClN2O Quinoline moiety may enhance bioactivity; logD = 3.5 (predicted)
N-(2-Methoxyethyl)cyclopentanamine hydrochloride 2-methoxyethyl (single methoxy) C8H18ClNO Reduced steric bulk vs. dimethoxy analog; SMILES: Cl.O(C)CCNC1CCCC1
N-[2-(2-Methoxyphenyl)ethyl]cyclopentanamine 2-methoxyphenyl ethyl C14H21NO Aromatic group increases lipophilicity; InChIKey: GLZNJTAJCCSJRE-UHFFFAOYSA-N

Spectroscopic and Physicochemical Properties

  • NMR Signatures : The dimethoxyethyl group in purpurinimide analogs (e.g., 3-(2,2-dimethoxyethyl)-3-devinyl-purpurinimides) shows distinct singlets at δ 3.46–3.47 ppm for methoxy protons, a feature shared with this compound .
  • LogD and Solubility: The quinoline-substituted analog () has a predicted logD of 3.5, suggesting moderate lipophilicity, whereas the dimethoxyethyl group likely improves aqueous solubility compared to aromatic analogs .

Q & A

How can the crystal structure of N-(2,2-dimethoxyethyl)cyclopentanamine derivatives be resolved, and what insights does this provide for reaction mechanisms?

Answer:
The crystal structure of derivatives (e.g., N-(2,2-dimethoxyethyl)-N-trifluoroacetyl-phenylalanyl-dehydrophenylalaninamide) can be determined via single-crystal X-ray diffraction using MoKα radiation (λ = 0.71069 Å). Key parameters include torsion angles (e.g., N18-C2-C3-C4 = 4° for Z-conformation) and hydrogen bonding patterns (e.g., N11–O24 and N18–O24 interactions) . These structural details clarify intramolecular cyclization pathways and conformational stability, which are critical for designing analogs with enhanced reactivity or biological activity.

What synthetic strategies are effective for introducing the 2,2-dimethoxyethyl group onto cyclopentanamine, and how can side reactions be minimized?

Answer:
A common approach involves nucleophilic substitution using 2-methoxyethyl chloride with cyclopentanamine derivatives in the presence of a base (e.g., K₂CO₃ or NaH). Side reactions, such as over-alkylation, can be mitigated by controlling stoichiometry (e.g., limiting excess alkylating agent) and reaction temperature (20–40°C). Post-synthetic deprotection (e.g., using trimethylsilyl iodide for demethylation) may be required to restore free amines .

How do steric and electronic effects of the dimethoxyethyl group influence the compound’s interaction with biological targets?

Answer:
The dimethoxyethyl group enhances solubility via hydrogen bonding while introducing steric hindrance that affects binding to enzymes or receptors. Computational docking studies (e.g., using AutoDock Vina) can quantify interactions, such as reduced affinity for hydrophobic pockets compared to non-substituted analogs. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended to correlate structural features with activity .

What analytical techniques are most reliable for characterizing this compound and its derivatives?

Answer:

  • NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.2–3.5 ppm) and confirms cyclopentane ring conformation.
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₉H₁₉NO₂ at m/z 174.1489).
  • X-ray crystallography : Resolves absolute configuration and intramolecular interactions.
  • HPLC-PDA : Assesses purity (>95% recommended for biological assays) .

How can contradictions in biological activity data between similar compounds be systematically addressed?

Answer:
Discrepancies (e.g., antioxidant vs. pro-oxidant effects) may arise from assay conditions (e.g., ROS concentration, cell type). Standardize protocols:

Use identical cell lines (e.g., HEK293 or HepG2).

Normalize results to positive controls (e.g., ascorbic acid for antioxidant assays).

Perform dose-response curves (0.1–100 µM) to identify threshold effects.

Validate via orthogonal assays (e.g., DCFH-DA for ROS vs. thiobarbituric acid reactive substances (TBARS)) .

What computational methods are suitable for predicting the pharmacokinetic properties of this compound analogs?

Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (optimal range: 1–3), blood-brain barrier permeability, and cytochrome P450 inhibition.
  • Molecular Dynamics (MD) Simulations : Analyze membrane permeability (e.g., using CHARMM-GUI for lipid bilayer models).
  • QSAR Models : Corrogate substituent effects (e.g., methoxy vs. ethoxy) with bioavailability .

How can the compound’s stability under varying pH and temperature conditions be optimized for in vivo studies?

Answer:

  • pH Stability : Perform accelerated degradation studies (pH 1–10, 37°C). Lyophilization or formulation in citrate buffer (pH 4.5) often enhances stability.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition points (>150°C typical for dimethoxyethyl derivatives). Store at -20°C in anhydrous DMSO to prevent hydrolysis .

What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution (e.g., lipases).
  • Asymmetric Catalysis : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) during cyclopentanamine formation.
  • Process Optimization : Monitor reaction progress via in-line FTIR to minimize racemization at critical steps .

How does the compound’s reactivity compare to structurally similar amines in nucleophilic substitution reactions?

Answer:
The 2,2-dimethoxyethyl group reduces nucleophilicity compared to unsubstituted cyclopentanamine (pKa ~10 vs. ~11). Reactivity can be restored via in situ deprotection (e.g., TMSCl/NaI). Comparative kinetic studies using Hammett plots (σ values for substituents) quantify electronic effects .

What in vitro models are appropriate for evaluating the neuroprotective potential of this compound?

Answer:

  • Primary Neuronal Cultures : Assess glutamate-induced excitotoxicity (LD₅₀ dose: 50–100 µM).
  • SH-SY5Y Cells : Measure Aβ₁–₄₂-induced apoptosis via caspase-3 activation.
  • Microglial BV-2 Cells : Quantify anti-inflammatory effects (e.g., TNF-α suppression via ELISA) .

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